2-Bromo-5-phenyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-phenyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Heterocycles
2-Bromoacetyl-3-phenyl-1,3,4-thiadiazole derivatives have been synthesized and utilized in producing fused imidazole derivatives with potential as anti-inflammatory, analgesic, and anti-ulcer agents. The biological activity of these synthesized compounds was confirmed through various tests, indicating their therapeutic potency (Gomha, Muhammad, Gaber, & Amin, 2017).
Anticancer Evaluation
Research has been conducted on 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, prepared using 2-amino-5-cyclopropyl-1,3,4-thiadiazole and phenacyl bromide. Some of these compounds showed promising anticancer activity, particularly against leukemia cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Photodynamic Therapy Application
A zinc phthalocyanine substituted with 2-bromo-5-phenyl-1,3,4-thiadiazole has been developed for potential use in photodynamic therapy for cancer treatment. This compound demonstrates good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Activities
5-Substituted 2-amino-1,3,4-thiadiazoles, transformed to 2-bromo derivatives, have exhibited various pharmacological activities such as antihistaminic, anticholinergic, and norepinephrine-potentiating activities. These findings suggest their potential in diverse therapeutic applications (Lalezari, Shafiee, Badaly, Salimi, Khoyi, Abtahi, & Zarrindast, 1975).
Synthesis of Anticancer Agents
Novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety, have been synthesized as potent anticancer agents. These compounds have shown significant anticancer activity against Hepatocellular carcinoma cell lines, highlighting their potential in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Safety and Hazards
“2-Bromo-5-phenyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Future Directions
The future directions for research on “2-Bromo-5-phenyl-1,3,4-thiadiazole” and other 1,3,4-thiadiazole derivatives are promising. These compounds have shown a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new derivatives with improved properties .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include 2-bromo-5-phenyl-1,3,4-thiadiazole, can interact strongly with biological targets such as proteins and dna .
Mode of Action
1,3,4-thiadiazole derivatives are known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Due to their mesoionic nature, 1,3,4-thiadiazole derivatives are capable of easily crossing cellular membranes , which could impact their bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells .
Action Environment
The strong aromaticity of the thiazole ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-phenyl-1,3,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been found to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . By binding to the active sites of these enzymes, this compound prevents the unwinding of DNA, thereby inhibiting cell division and proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXBSUUWVZRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518261 | |
Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53645-95-7 | |
Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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